(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
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Overview
Description
(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a chlorobenzylidene group, diphenyl groups, and an imidazo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo-thiazole derivatives.
Scientific Research Applications
(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular DNA, causing disruptions in cellular processes and leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(3-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
- (2E)-2-(3-fluorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
- (2E)-2-(3-methylbenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
Uniqueness
The uniqueness of (2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzylidene group, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C24H15ClN2OS |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
(2E)-2-[(3-chlorophenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C24H15ClN2OS/c25-19-13-7-8-16(14-19)15-20-23(28)27-22(18-11-5-2-6-12-18)21(26-24(27)29-20)17-9-3-1-4-10-17/h1-15H/b20-15+ |
InChI Key |
RZIHJMPESXMKQY-HMMYKYKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C(=O)/C(=C\C4=CC(=CC=C4)Cl)/SC3=N2)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
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